4-(4-Bromophenoxymethyl)-1,2-difluorobenzene
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Overview
Description
4-Bromophenyl 3,4-difluorobenzyl ether, also known as 4-bromophenyl-(3,4-difluorobenzyl)ether, is an organic compound with the molecular formula C13H9BrF2O and a molecular weight of 299.11 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenyl ring and two fluorine atoms attached to a benzyl ether group. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromophenyl 3,4-difluorobenzyl ether typically involves the reaction of 4-bromophenol with 3,4-difluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
4-Bromophenol+3,4-Difluorobenzyl chlorideK2CO3,DMF,Reflux4-Bromophenyl 3,4-difluorobenzyl ether
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Bromophenyl 3,4-difluorobenzyl ether undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ether linkage can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The aromatic rings can undergo reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Nucleophilic Substitution: Formation of substituted phenyl ethers.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of partially or fully hydrogenated aromatic compounds.
Scientific Research Applications
4-Bromophenyl 3,4-difluorobenzyl ether is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromophenyl 3,4-difluorobenzyl ether involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity and binding affinity to various biological molecules. The compound can act as an inhibitor or activator of enzymes, depending on the context of its use. The pathways involved include covalent bonding with active sites of enzymes or non-covalent interactions with receptor proteins.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl phenyl ether: Similar structure but lacks the fluorine atoms.
3,4-Difluorophenyl phenyl ether: Similar structure but lacks the bromine atom.
4-Bromodiphenyl ether: Lacks the difluorobenzyl group.
Uniqueness
4-Bromophenyl 3,4-difluorobenzyl ether is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical reactivity and biological activity. This dual substitution pattern makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H9BrF2O |
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Molecular Weight |
299.11 g/mol |
IUPAC Name |
4-[(4-bromophenoxy)methyl]-1,2-difluorobenzene |
InChI |
InChI=1S/C13H9BrF2O/c14-10-2-4-11(5-3-10)17-8-9-1-6-12(15)13(16)7-9/h1-7H,8H2 |
InChI Key |
DFAZCMOLNSZCRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC2=CC(=C(C=C2)F)F)Br |
Origin of Product |
United States |
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